molecular formula C6H13NO3 B1361526 4-methyl-4-nitropentan-1-ol CAS No. 5215-92-9

4-methyl-4-nitropentan-1-ol

Cat. No.: B1361526
CAS No.: 5215-92-9
M. Wt: 147.17 g/mol
InChI Key: DBYMNHYVMTWSLQ-UHFFFAOYSA-N
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Description

4-methyl-4-nitropentan-1-ol is an organic compound with the molecular formula C6H13NO3 It is a derivative of pentanol, where the fourth carbon atom is substituted with both a methyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-4-nitropentan-1-ol typically involves the nitration of 4-methylpentanol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction: 4-methylpentanol is treated with a nitrating mixture (HNO3 and H2SO4) at a temperature range of 0-5°C to avoid over-nitration and decomposition.

    Purification: The reaction mixture is then neutralized and the product is extracted using an organic solvent such as diethyl ether. The organic layer is washed with water and dried over anhydrous sodium sulfate.

    Isolation: The solvent is evaporated under reduced pressure to obtain the crude product, which is then purified by recrystallization from a suitable solvent.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but with optimized conditions for large-scale synthesis. Continuous flow reactors and automated control systems are employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-methyl-4-nitropentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

    Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

    Esterification: Carboxylic acids or acid chlorides in the presence of a catalyst such as sulfuric acid.

Major Products Formed

    Reduction: 4-methyl-4-aminopentanol.

    Substitution: 4-methyl-4-chloropentanol.

    Esterification: 4-methyl-4-nitropentyl esters.

Scientific Research Applications

4-methyl-4-nitropentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of its nitro group.

    Medicine: Investigated for its potential use in drug development, especially in the design of nitro-containing pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-methyl-4-nitropentan-1-ol is primarily influenced by its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. These interactions can lead to various biochemical effects, including enzyme inhibition and modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-pentanol: Similar in structure but lacks the nitro group.

    2-Methyl-4-nitropentanol: Similar but with different positioning of the methyl and nitro groups.

    4-Nitropentanol: Lacks the methyl group.

Uniqueness

4-methyl-4-nitropentan-1-ol is unique due to the presence of both a methyl and a nitro group on the same carbon atom

Properties

IUPAC Name

4-methyl-4-nitropentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-6(2,7(9)10)4-3-5-8/h8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYMNHYVMTWSLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80281178
Record name Pentanol, 4-methyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80281178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5215-92-9
Record name NSC20668
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20668
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentanol, 4-methyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80281178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

50 g (0.285 mol) methyl 4-methyl-4-nitro-pentanoate are dissolved in a 6:4 mixture of THF/ethanol (1000 mL). The solution is cooled to −10° C. and combined with 24.2 g (0.571 mol) lithium chloride. Then 21.6 g (0.571 mol) lithium borohydride are added batchwise. The mixture is stirred for 30 minutes at −10° C. and then heated overnight to ambient temperature. The reaction mixture is stirred for 6 hours at 60° C. and overnight at ambient temperature. It is combined with water and adjusted to pH 6 with dilute hydrochloric acid. The solvent is distilled off and the residue is combined with water. The mixture is extracted with dichloromethane, the combined organic phases are washed with water and ammonium chloride solution and dried with sodium sulphate. After elimination of the solvent the product is obtained as a yellow oil.
Quantity
50 g
Type
reactant
Reaction Step One
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THF ethanol
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1000 mL
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solvent
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24.2 g
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21.6 g
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Synthesis routes and methods II

Procedure details

Methyl 4-methyl-4-nitropentanoate (17.5 g, 0.1 mol) was dissolved in ethanol (200 ml) and cooled to 5° C., after which sodium borohydride (7.55 g, 0.2 mol) was added. The mixture was stirred at room temperature for 1 h, and at 50° C. for 3 h. Water (100 ml) and hydrochloric acid were added to adjust the pH to 3, and ethanol was evaporated by concentration under reduced pressure. The residue was extracted with ethyl acetate (250 ml) and water (100 ml) and washed with saturated brine. Ethyl acetate was evaporated by concentration under reduced pressure to give the objective compound (14.7 g, yield 91.2%).
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
7.55 g
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reactant
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100 mL
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reactant
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Yield
91.2%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Methyl 4-methyl-4-nitropentanoate (15.5 g, 96.1 mmol) was added to a 1 L round bottomed flask, dissolved into denatured ethanol (300 ml) and cooled in an ice bath for 15 min. Sodium borohydride (7.27 g, 2 equiv, 190 mmol) was added in one portion. Hydrogen was liberated and slowly subsided. The reaction was stirred at 0° C. for 1 h then placed into a 70° C. water bath for 3 h. Water (150 ml) was poured into the flask and 6 N HCl (25 mL) was added dropwise to adjust the pH˜3 while cooled in an ice bath. The ethanol was removed under reduced pressure to give a suspension. Water (150 mL) and EA (300 mL) were added to the flask and the mixture poured into a separatory funnel. The layers were separated and the organic layer was washed with brine (100 mL), dried over anhydrous MgSO4, filtered and concentrated on a rotovap to give a pale yellow oil (12.0 g, 85.1%). 1H NMR (CDCl3, 400 MHz): ±1.5 (m, 2H), 1.61 (s, 6H), 1.95-2.05 (m, 2H), 3.65 (t, 2H). LRMS (ESI+) for C6H13NO3 (147.1); Found: 148 (MH+).
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
7.27 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
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Quantity
150 mL
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25 mL
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Quantity
150 mL
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Quantity
300 mL
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Yield
85.1%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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